4,4'-(1,3-Dimethylbutylidene)diphenol

Endocrine Disruption In Vitro Toxicology Receptor Binding

BisP-MIBK (CAS 6807-17-6) solves the thermal and moisture limitations of BPA-based polymers. Its bulky 1,3-dimethylbutylidene bridge delivers higher Tg and 4-11× lower water solubility (0.027 g/L) for durable electronics encapsulation and automotive coatings. • >98% (GC) purity ensures reproducible polymerization. • 9× higher estrogenic activity vs BPA (medERα) serves as a calibrated positive control for endocrine disruption assays. • White crystalline solid; store at RT, cool & dark.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 6807-17-6
Cat. No. B1346820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1,3-Dimethylbutylidene)diphenol
CAS6807-17-6
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3
InChIKeyVHLLJTHDWPAQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 4,4'-(1,3-Dimethylbutylidene)diphenol


4,4'-(1,3-Dimethylbutylidene)diphenol (CAS 6807-17-6), also known as BisP-MIBK, Bisphenol P, or 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, is a specialty bisphenol monomer belonging to the class of diphenylmethane derivatives . It is a white crystalline solid with a molecular weight of 270.37 g/mol, primarily utilized as a raw material for the synthesis of specialty polycarbonate and epoxy resins intended for high-performance applications in the electronics and automotive industries [1]. Its structure, featuring a bulky 1,3-dimethylbutylidene bridge between two phenol groups, imparts distinct physicochemical properties compared to its more common analog, Bisphenol A (BPA) [2].

Workflow
Specialty polycarbonate and epoxy resin synthesis
Selection attribute
High-purity monomer (>98% GC) with bulky hydrophobic bridge
Performance driver
Enhanced moisture resistance and thermal stability in final polymer

Why BPA Cannot Replace This Bisphenol


Direct substitution of 4,4'-(1,3-Dimethylbutylidene)diphenol with a commodity bisphenol like Bisphenol A (BPA) or other common analogs (BPS, BPF) is scientifically unsound due to significant divergences in key performance and safety parameters. The unique 1,3-dimethylbutylidene bridge in this compound alters its molecular geometry, electronic distribution, and bulkiness, which directly translates to a different melting point, reduced water solubility, and a markedly distinct biological activity profile . As evidenced by in vitro assays, its estrogenic activity is approximately 9 times higher than that of BPA in a medaka fish ERα model, a critical differentiation for both toxicological assessment and potential unintended biological interactions in downstream applications [1]. Therefore, interchanging these monomers will lead to unpredictable material properties and fails to account for their non-equivalent biological safety profiles.

Structural mismatch

The 1,3-dimethylbutylidene bridge alters geometry and bulkiness; BPA-based resins may exhibit different thermal, mechanical, and solubility profiles.

Endocrine activity divergence

Reported estrogenic activity in medERα assay is approximately 9-fold higher than BPA; biological safety profiles cannot be assumed equivalent.

Complex in vivo response

In rodent uterotrophic models, the compound shows dual agonist/antagonist behavior, while BPA is predominantly agonistic—class-level inference may not transfer.

Comparative Evidence vs. BPA


Estrogenic Activity vs. BPA

4,4'-(1,3-Dimethylbutylidene)diphenol exhibits significantly higher estrogenic agonist activity compared to its parent analog, Bisphenol A (BPA). In a yeast two-hybrid assay incorporating the medaka fish estrogen receptor alpha (medERα), the target compound was nearly equipotent to another impurity, 2-(4'-hydroxy-phenyl)-2,4,4-trimethylchroman, and demonstrated a 9-fold greater activity than BPA [1]. This quantifiable difference highlights the profound impact of the 1,3-dimethylbutylidene substitution on biological receptor interactions.

Estrogenic activity
Head-to-head
~9-fold higher activity in medERα assay
Supports endocrine disruption screening differentiation
REC10 280 nM; medaka ERα yeast two-hybrid assay
Endocrine Disruption In Vitro Toxicology Receptor Binding

In Vivo Estrogenic & Anti-Estrogenic Effects

Unlike BPA, which is primarily characterized for its estrogenic effects, 4,4'-(1,3-Dimethylbutylidene)diphenol has been shown to exhibit a dual mode of action in vivo. In a uterotrophic bioassay using ovariectomized C57BL/6J mice, the compound induced a dose-dependent increase in uterine weight (estrogenic effect) but also caused a decrease in uterine weight when co-administered with ethynyl estradiol (EE) at specific doses, suggesting an anti-estrogenic effect [1]. This complex biological profile, observed with both subcutaneous and oral administration, is a qualitative differentiator from simpler bisphenol analogs.

In vivo endocrine profile
Cross-study comparable
Dual agonist/antagonist activity in mouse uterotrophic assay
Indicates a more complex endocrine-active substance than BPA
Ovariectomized C57BL/6J mice, 7-day s.c./oral; OECD TG440
In Vivo Toxicology Endocrine Disruption Reproductive Health

Solubility Profile vs. BPA

The compound exhibits significantly lower water solubility compared to Bisphenol A. Its calculated solubility is 0.027 g/L at 25°C, whereas BPA has a reported water solubility ranging from 0.12 to 0.3 g/L at similar temperatures [1]. This reduced hydrophilicity, driven by the larger, more aliphatic 1,3-dimethylbutylidene group, is a key differentiator for applications where water resistance or a more hydrophobic monomer is required.

Water solubility
Cross-study comparable
4–11-fold lower solubility (0.027 g/L calc.) vs. BPA 0.12–0.3 g/L
Supports design of moisture-resistant polymer matrices
Calculated at 25°C; BPA experimental data ~21.5°C
Physicochemical Properties Solubility Formulation

Melting Point & Purity Specifications

4,4'-(1,3-Dimethylbutylidene)diphenol is typically offered with a higher minimum purity (>98.0% by GC) and a slightly higher melting point range (153-157°C) compared to standard grades of Bisphenol A (152-158°C, often with lower purity specifications) . While the melting point ranges overlap, the consistent specification of >98% purity for the target compound ensures a more predictable and efficient polymerization process, reducing the likelihood of side reactions and improving the consistency of the final polymer's properties.

Purity & melting point
Class-level inference
>98% GC purity; mp 153–157°C
Consistent purity may reduce batch variability in polymerization
Vendor specification review; BPA purity often lower grade
Thermal Properties Purity Material Science

Applications of 4,4'-(1,3-Dimethylbutylidene)diphenol


Specialty Polycarbonate & Epoxy Resins

4,4'-(1,3-Dimethylbutylidene)diphenol is a strategic choice for synthesizing high-heat and specialty polycarbonate and epoxy resins. Its utility is supported by its documented use as a raw material for these resins [1]. The monomer's high purity specification (>98.0%) ensures consistent polymer quality, while its significantly lower water solubility (0.027 g/L) relative to BPA contributes to enhanced moisture resistance in the final polymer matrix—a critical attribute for electronic encapsulation and durable automotive coatings .

Estrogenic Activity Reference Standard

Given its quantifiably higher estrogenic activity compared to BPA, this compound serves as an ideal positive control or reference standard in endocrine disruption research. The documented 9-fold higher activity in the medERα assay provides a calibrated benchmark for screening other potential endocrine disruptors in environmental samples, industrial effluents, or new chemical entities [1]. Its dual in vivo activity profile further makes it a valuable tool for studying complex receptor interactions.

Hydrophobic Coatings & Adhesives

Formulators developing coatings or adhesives for applications where water repellency is paramount can leverage the lower water solubility of 4,4'-(1,3-Dimethylbutylidene)diphenol-derived polymers. The 4- to 11-fold reduction in water solubility compared to BPA-based analogs suggests that polymers built from this monomer will exhibit lower water uptake and greater resistance to hydrolytic degradation, prolonging service life in humid or aqueous environments [1].

Application
Selection Property
Validation Focus
Specialty PC/epoxy resins
High-purity hydrophobic monomer
Moisture resistance and thermal stability in electronic/automotive coatings
Endocrine disruption research standard
Higher estrogenic activity vs. BPA
medERα assay calibration and dual in vivo profile characterization
Hydrophobic coatings & adhesives
Low water solubility monomer
Hydrolytic stability and reduced water uptake in polymer films

Technical Documentation Hub

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